2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Description

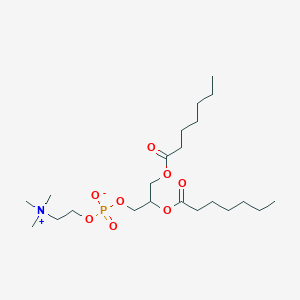

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a synthetic phosphatidylcholine (PC) derivative characterized by two medium-chain heptanoyl (C7:0) fatty acyl groups esterified to the glycerol backbone and a zwitterionic phosphocholine headgroup. Its IUPAC name reflects the structure: [(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.

Key features include:

- Acyl chains: Shorter heptanoyl (C7) groups compared to long-chain PCs (e.g., C18 in DSPC).

- Headgroup: Zwitterionic phosphocholine, typical of PC lipids, with a positively charged trimethylammonium group and a negatively charged phosphate .

- Applications: Likely used in lipid bilayer studies, drug delivery systems, or as a membrane mimic, though its shorter chains may confer unique fluidity and packing properties.

Propriétés

Formule moléculaire |

C22H44NO8P |

|---|---|

Poids moléculaire |

481.6 g/mol |

Nom IUPAC |

2,3-di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3 |

Clé InChI |

RBFSPQDASPEAID-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of Components

Heptanoic Acid : Heptanoic acid is a key component and can be synthesized through various methods, including the oxidation of heptanal or the hydrolysis of heptanoyl chloride.

2,3-Dihydroxypropyl Group : This group can be derived from glycerol or other dihydroxy compounds through chemical modification.

Trimethylazaniumyl Ethyl Phosphate : This component involves the reaction of trimethylamine with ethyl phosphate.

Assembly of the Final Compound

The assembly involves the esterification of the 2,3-dihydroxypropyl group with heptanoic acid to form the diheptanoyloxypropyl moiety, followed by the reaction with trimethylazaniumyl ethyl phosphate to form the final compound. This process typically requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Detailed Synthesis Protocol

Here is a detailed protocol for synthesizing this compound:

Step 1: Synthesis of Diheptanoyloxypropyl Group

Step 2: Preparation of Trimethylazaniumyl Ethyl Phosphate

Step 3: Assembly of the Final Compound

- Reagents : Diheptanoyloxypropyl group, trimethylazaniumyl ethyl phosphate.

- Procedure : React the diheptanoyloxypropyl group with trimethylazaniumyl ethyl phosphate under appropriate conditions (e.g., solvent, temperature) to form this compound.

Analysis and Purification

After synthesis, the compound must be analyzed and purified to ensure its quality and purity. Common methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure.

- Mass Spectrometry (MS) : To verify the molecular weight.

- High-Performance Liquid Chromatography (HPLC) : For purification and purity assessment.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C$${26}$$H$${52}$$NO$$_{8}$$P |

| Molecular Weight | Approximately 532 g/mol |

| Structure | Amphiphilic phospholipid |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Glycerol, Heptanoic Acid | Sulfuric Acid Catalyst, 100°C, 2 hours |

| 2 | Trimethylamine, Ethyl Phosphate | Room Temperature, 1 hour |

| 3 | Diheptanoyloxypropyl Group, Trimethylazaniumyl Ethyl Phosphate | Dichloromethane, 25°C, 4 hours |

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, heptanoic acid, and the corresponding phosphate derivative.

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Substitution: The trimethylazaniumyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.

Major Products Formed

Hydrolysis: Glycerol, heptanoic acid, and phosphate derivatives.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research :

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives for its emulsifying properties.

Mécanisme D'action

The mechanism of action of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its ability to interact with lipid bilayers and cell membranes . The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with common PC derivatives:

*Inferred from DSPC (C44H88NO8P) by replacing stearoyl (C18) with heptanoyl (C7). †Estimated based on chain-length trends: shorter chains reduce transition temperatures .

Key Observations:

Acyl Chain Length and Saturation :

- The target compound’s short C7 chains contrast with long-chain PCs (e.g., DSPC, C18), resulting in lower phase transition temperatures and higher membrane fluidity. Saturated chains (C7:0, C18:0) pack more tightly than unsaturated ones (e.g., DOPC, C18:1) .

- DOCP, with an inverted headgroup and oleoyl chains, exhibits anti-fouling properties due to its exposed phosphate group, unlike the zwitterionic PC structure .

Charge and Headgroup Orientation :

- Most PCs are zwitterionic, while DOCP is negatively charged at physiological pH. This charge difference influences interactions with biomolecules and surfaces .

Phase Behavior :

- Shorter acyl chains (C7:0) likely result in a fluid phase at room temperature, whereas DSPC (C18:0) forms rigid bilayers above 55°C. DOPC (C18:1) remains fluid at subzero temperatures due to unsaturated bonds .

Activité Biologique

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid-like compound that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties. Understanding its biological activity is essential for exploring potential applications in drug delivery, cellular signaling, and membrane biology.

Chemical Structure and Properties

The compound consists of a glycerol backbone with two heptanoyloxy groups and a trimethylammonium group attached to a phosphate moiety. This amphiphilic nature allows it to interact with biological membranes effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉N₁O₄P |

| Molecular Weight | 367.49 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves its interaction with cell membranes. It can integrate into lipid bilayers, altering membrane fluidity and potentially affecting signal transduction pathways. The trimethylammonium group may facilitate interactions with negatively charged components of the membrane, enhancing cellular uptake.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate a dose-dependent relationship between concentration and cell viability:

- Cell Line Tested : Human cervical cancer cells (HeLa)

- Concentration Range : 0 - 100 µM

- IC50 Value : Approximately 45 µM

These findings suggest that the compound exhibits moderate cytotoxicity, which could be leveraged for targeted cancer therapies.

Membrane Interaction

Research has demonstrated that this compound can significantly alter the permeability of lipid membranes. Using liposome models, it was observed that:

- Increased Permeability : At concentrations above 50 µM, there was a marked increase in the release of encapsulated fluorescent dyes.

- Membrane Fluidity : Fluorescence recovery after photobleaching (FRAP) experiments indicated enhanced fluidity in membranes containing the compound.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release investigated the use of this compound as a carrier for anticancer drugs. The results showed that:

- Encapsulation Efficiency : The compound achieved over 80% encapsulation efficiency for doxorubicin.

- Release Profile : A sustained release over 72 hours was observed, indicating potential for prolonged therapeutic effects.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

- Mechanism : The compound disrupted bacterial membranes, leading to cell lysis.

Q & A

What experimental strategies are recommended for synthesizing 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with high regioselectivity?

Basic Research Focus : Synthesis optimization.

Methodological Answer :

To achieve regioselective esterification of glycerol derivatives like this compound, use enzymatic catalysis (e.g., lipases) or phase-transfer catalysts to control acylation at the sn-1 and sn-2 positions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using NMR, focusing on the splitting patterns of glycerol backbone protons (e.g., 4.1–4.3 ppm for sn-3 phosphate and 5.2 ppm for heptanoyloxy groups). Compare results with structurally analogous phosphatidylcholines (e.g., and ) to validate regioselectivity .

How can researchers resolve contradictory data regarding the compound’s membrane interaction dynamics in lipid bilayers?

Advanced Research Focus : Mechanistic studies in biophysical systems.

Methodological Answer :

Conflicting data on membrane interactions often arise from variations in experimental models (e.g., vesicle size, lipid composition). Use fluorescence anisotropy to measure membrane fluidity changes and surface plasmon resonance (SPR) to quantify binding kinetics. Cross-validate with molecular dynamics (MD) simulations (e.g., GROMACS) to model acyl chain penetration and hydrogen bonding with phosphate groups. Reference studies on structurally related lysophospholipids ( ) to contextualize discrepancies in partition coefficients or lateral diffusion rates .

What advanced spectroscopic techniques are critical for characterizing the stereochemical configuration of this compound?

Basic Research Focus : Structural elucidation.

Methodological Answer :

Employ NMR and 2D-COSY to resolve stereochemistry at the glycerol backbone (-configuration at sn-3). For double-bond geometry in heptanoyl chains, use - NOESY to confirm cis/trans configurations. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish regioisomers by fragment patterns (e.g., m/z 184 for trimethylazaniumyl headgroup cleavage). Compare with spectral libraries of docosahexaenoyl-containing analogs ( ) .

How should researchers design experiments to investigate the compound’s role in lipid signaling pathways?

Advanced Research Focus : Functional biochemistry.

Methodological Answer :

Use gene-edited cell lines (e.g., CRISPR-Cas9 knockouts of phospholipase D) to assess downstream signaling via phosphatidic acid (PA) or diacylglycerol (DAG). Quantify second messengers via LC-MS/MS and correlate with immunofluorescence imaging of subcellular localization. For in vitro assays, employ lipid-protein overlay assays to identify binding partners (e.g., pleckstrin homology domains). Reference studies on lysophospholipid signaling ( ) to contextualize metabolic turnover rates .

What computational approaches are optimal for modeling the compound’s behavior in heterogeneous membrane systems?

Advanced Research Focus : Computational biophysics.

Methodological Answer :

Use all-atom MD simulations (e.g., CHARMM36 forcefield) to model lateral phase separation in lipid rafts. Calculate free energy profiles (umbrella sampling) for translocation across bilayers. Validate with small-angle X-ray scattering (SAXS) to compare simulated vs. experimental electron density profiles. Studies on structurally similar phospholipids ( ) highlight the importance of acyl chain unsaturation in curvature stress .

How can researchers address challenges in quantifying trace levels of this compound in biological matrices?

Basic Research Focus : Analytical method development.

Methodological Answer :

Optimize extraction using Bligh-Dyer lipid isolation followed by solid-phase extraction (SPE) with C18 cartridges. Employ LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode, targeting transitions like m/z 550 → 184 (trimethylazaniumyl headgroup). Use deuterated internal standards (e.g., d-heptanoate) to correct for matrix effects. Cross-reference protocols for phosphatidylcholine quantification ( ) .

What experimental frameworks are suitable for studying the compound’s metabolic stability in hepatic systems?

Advanced Research Focus : Metabolic profiling.

Methodological Answer :

Use primary hepatocyte cultures or microsomal assays to track hydrolysis by phospholipase A (PLA) and cytochrome P450-mediated oxidation. Monitor metabolites via untargeted lipidomics (Orbitrap MS) and correlate with enzyme kinetics (e.g., , ). Compare with degradation pathways of analogous lysophospholipids ( ) to identify conserved metabolic nodes .

How should researchers integrate theoretical frameworks to explain the compound’s surfactant properties?

Advanced Research Focus : Colloid chemistry.

Methodological Answer :

Apply the hydrophilic-lipophilic balance (HLB) theory to predict micelle formation. Measure critical micelle concentration (CMC) via tensiometry or pyrene fluorescence. Use dissipative particle dynamics (DPD) simulations to model self-assembly kinetics. Studies on phosphatidylcholine surfactants ( ) provide baseline HLB values for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.